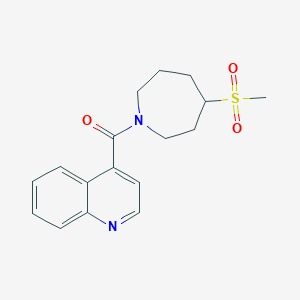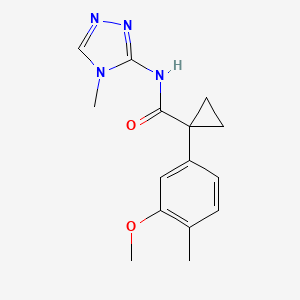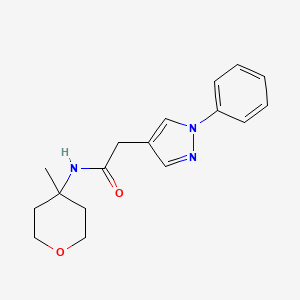
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone is a complex organic compound that features a quinoline ring system attached to an azepane ring with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions. For instance, a quinoline derivative can be reacted with an azepane derivative under basic conditions to form the desired product.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This typically involves the reaction of the azepane-quinoline intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes would optimize the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline ring system and exhibit similar biological activities.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-sulfonamide share the azepane ring and have comparable chemical properties.
Uniqueness
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone is unique due to the combination of the quinoline and azepane rings with a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)13-5-4-11-19(12-9-13)17(20)15-8-10-18-16-7-3-2-6-14(15)16/h2-3,6-8,10,13H,4-5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNYERHWJIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7442073.png)
![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7442076.png)
![[1-(2,3-Dihydro-1-benzofuran-7-ylsulfonyl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7442081.png)
![4-[3-(Methoxymethyl)-1-benzofuran-2-carbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7442087.png)
![2-[[4-(6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7442092.png)
![1-[1-(2,4-Difluorophenyl)cyclobutanecarbonyl]pyrrolidine-3-sulfonamide](/img/structure/B7442097.png)
![(5-Bromo-6-methoxypyridin-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7442111.png)
![2-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B7442115.png)
![2-[1-(2-cyclopropylfuran-3-carbonyl)piperidin-4-yl]-N,N-dimethylacetamide](/img/structure/B7442120.png)

![N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7442132.png)


